Z-D-Phe(4-NO2)-OH
Overview
Description
Z-D-Phe(4-NO2)-OH is a complex organic compound characterized by the presence of nitro, phenyl, and carboxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Phe(4-NO2)-OH typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control over reaction conditions and can lead to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Z-D-Phe(4-NO2)-OH can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are frequently used to dissolve the reactants and control the reaction environment .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Z-D-Phe(4-NO2)-OH has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Z-D-Phe(4-NO2)-OH involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylmethoxycarbonylamino group can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)propanoic acid: Lacks the phenylmethoxycarbonylamino group, making it less versatile in certain reactions.
2-(Phenylmethoxycarbonylamino)propanoic acid: Lacks the nitro group, reducing its reactivity in redox reactions.
Uniqueness
Z-D-Phe(4-NO2)-OH is unique due to the presence of both nitro and phenylmethoxycarbonylamino groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
3-(4-nitrophenyl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6/c20-16(21)15(10-12-6-8-14(9-7-12)19(23)24)18-17(22)25-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UORCURAKJUSAHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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